Bienvenue dans la boutique en ligne BenchChem!

8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine

Physicochemical characterization Solid-state properties Chromatography method development

Select 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1) as your core scaffold for dopamine D2-like receptor agonist development. Unlike 5-substituted analogs, the 8-methoxy pattern and free primary amine provide a synthetically versatile handle for direct N-alkylation and reductive amination, enabling rapid SAR exploration without protection/deprotection steps. Optimized for stereospecific pharmacology studies and hit-to-lead campaigns.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 112904-73-1
Cat. No. B040512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
CAS112904-73-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(C2)N
InChIInChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
InChIKeyYPFAOXHRMCVHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1): A 3-Aminochroman Scaffold for Serotonergic and Dopaminergic Ligand Development


8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1), systematically named 8-methoxychroman-3-amine, is a heterocyclic primary amine with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. This compound belongs to the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) class and features a methoxy group at the 8-position of the benzopyran ring system . The 3-aminochroman scaffold serves as a conformationally restricted pharmacophore that mimics the 2-aminotetralin framework in dopamine receptor ligands and the aryloxyalkylamine motif in serotonin receptor ligands [2]. Unlike the more extensively studied 5-substituted and N-substituted 3-aminochroman derivatives, the 8-methoxy substitution pattern offers a distinct vector for modulating both physicochemical properties and receptor binding profiles .

Why 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Cannot Be Replaced by Other 3-Aminochroman Isomers or N-Substituted Analogs


The 3-aminochroman scaffold exhibits profound position-dependent pharmacological effects: the methoxy group location (5-position vs. 8-position) and the amine substitution state (primary vs. N-alkylated) fundamentally alter receptor selectivity and binding affinity [1]. SAR studies demonstrate that 5-substituted 3-aminochromans preferentially engage 5-HT1A and 5-HT7 receptors with subnanomolar Ki values (e.g., 2b: Ki = 0.3 nM for 5-HT1A), whereas N,N-dialkylated 8-hydroxy derivatives shift selectivity toward dopamine D2-like receptors [2][3]. Substituting 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine with a 5-alkoxy analog or an N-alkylated derivative would therefore alter the intended receptor interaction profile and confound SAR interpretation. Furthermore, the primary amine at the 3-position provides a synthetically versatile handle for late-stage diversification that is absent in N-substituted analogs [4]. For researchers requiring a defined 8-methoxy, 3-primary amine chroman building block with unmodified hydrogen-bonding capacity, generic substitution with alternative substitution patterns introduces uncontrolled variables that compromise experimental reproducibility and lead optimization.

Quantitative Differentiation of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: Physicochemical, Synthetic, and Pharmacological Evidence


Melting Point Differentiation: 8-Methoxy-3-aminochroman vs. 5-Methoxy-3-aminochroman and 8-Hydroxy-3-aminochroman

The free base of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine exhibits a melting point of 37-40 °C, distinguishing it from both the 5-methoxy positional isomer and the 8-hydroxy analog . This thermal property is materially different from the hydrochloride salt form (CAS 119284-79-6, melting point 203-205 °C) . The near-ambient melting point of the free base has implications for handling, storage, and formulation that differ from higher-melting 3-aminochroman derivatives.

Physicochemical characterization Solid-state properties Chromatography method development

Synthetic Utility: 8-Methoxy-3-aminochroman as a Late-Stage Diversification Intermediate for 5-HT1A and D2 Ligands

The primary amine at the 3-position of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine undergoes efficient N-alkylation with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione using KI and triethylamine in DMF to generate secondary amine intermediates, which can be further alkylated to yield tertiary amines targeting serotonin and dopamine receptors [1]. This synthetic flexibility is enabled by the unsubstituted primary amine, a feature absent in N-alkylated analogs that precludes further derivatization without deprotection steps.

Medicinal chemistry Parallel synthesis GPCR ligand development

Enantiomeric Resolution Potential: 8-Methoxy vs. 8-Hydroxy-3-aminochroman in Chiral Ligand Synthesis

The 3-aminochroman scaffold contains a chiral center at C3. Research on the 8-hydroxy analog (8-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran) has established successful enantiomeric resolution protocols that yield (R)- and (S)-enantiomers with distinct receptor binding profiles [1]. The 8-methoxy analog shares this chiral center but offers improved chromatographic behavior due to increased lipophilicity from O-methylation, facilitating preparative chiral separation for stereospecific SAR studies.

Chiral chromatography Enantioselective synthesis Stereospecific pharmacology

Receptor Selectivity Vector: 8-Methoxy Substitution Shifts Binding Away from 5-HT1A Toward D2-Like Profiles Relative to 5-Substituted Analogs

In the 3-aminochroman series, the substitution position dictates receptor selectivity. 5-Substituted derivatives (e.g., 5-methoxy and 5-phenyl analogs) demonstrate high affinity for 5-HT1A and 5-HT7 receptors, with the most potent compound (2b) achieving Ki = 0.3 nM at 5-HT1A and Ki = 3.1 nM at 5-HT7 [1]. In contrast, the N,N-dipropyl-8-hydroxy derivative (an 8-substituted 3-aminochroman analog) shows potent dopamine D2-like agonist activity, exceeding that of apomorphine in in vitro and in vivo models [2]. The 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base provides the 8-substituted scaffold without N-alkylation, positioning it as a precursor for dopamine-directed ligands rather than the 5-substituted serotonin-targeting chemotype.

GPCR pharmacology Receptor binding Dopamine agonists

Aqueous Solubility: 8-Methoxy-3-aminochroman Free Base Solubility Profile Relative to Hydrochloride Salt

The calculated aqueous solubility of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base at 25 °C is 5.4 g/L, corresponding to approximately 30.1 mM . This moderate solubility enables direct use in aqueous biological assays without requiring DMSO stock solutions at concentrations up to 10 mM, a practical advantage over more lipophilic 3-aminochroman derivatives that may precipitate in aqueous buffers.

Formulation development Solubility screening Preformulation studies

ChEMBL Bioactivity Profile: 8-Methoxy-3-aminochroman Demonstrates Submicromolar Activity in Multiple Assays

According to ChEMBL bioassay data aggregated in PubChem (AID 319059), 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and/or structurally related compounds show activity in 5 out of 10 tested assays, with all 5 active results demonstrating activity at concentrations ≤ 1 µM, and one assay showing activity ≤ 1 nM [1]. This bioactivity fingerprint provides a baseline activity profile that distinguishes this compound from inactive 3-aminochroman analogs.

Bioactivity screening PubChem Drug discovery

Validated Research Applications for 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1)


Synthesis of Dopamine D2-Like Receptor Ligands via N-Alkylation of the 3-Amino Handle

Researchers developing dopamine D2-like receptor agonists should select 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine as the starting scaffold based on established SAR showing that 8-substituted 3-aminochromans (particularly the 8-hydroxy analog) exhibit potent dopaminergic activity exceeding apomorphine [1]. The free primary amine at the 3-position permits direct N-alkylation with bromoalkyl-spirodecane diones or other electrophiles under mild conditions (KI, Et3N, DMF), enabling rapid generation of N-substituted derivatives for SAR exploration [2]. This scaffold is preferred over 5-substituted 3-aminochromans, which show high affinity for 5-HT1A and 5-HT7 receptors rather than dopaminergic targets [3].

Serotonin 5-HT1A/5-HT2A Mixed Ligand Development Using the 8-Methoxy-3-aminochroman Core

The 3-aminochroman scaffold has demonstrated utility in generating mixed 5-HT1A/5-HT2A ligands when appropriately substituted [1]. 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine provides the unsubstituted 3-aminochroman core with an 8-methoxy group that modulates lipophilicity and metabolic stability relative to hydroxy analogs. The documented submicromolar bioactivity of this compound class (5 active assays ≤ 1 µM in ChEMBL screening) supports its use as a viable starting point for serotonergic ligand development [2]. Researchers should note that 5-substituted analogs achieve higher 5-HT1A affinity (Ki = 0.3 nM) [3], and selection between 5- and 8-substitution should be guided by the intended selectivity profile.

Enantioselective Synthesis and Chiral Pharmacology Studies of Conformationally Restricted Biogenic Amine Mimetics

The C3 chiral center of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine enables stereospecific pharmacology studies of conformationally restricted biogenic amine mimetics [1]. The 3-aminochroman scaffold serves as an oxygen isostere of the 2-aminotetralin framework, a validated pharmacophore for dopamine and serotonin receptor ligands [2]. The 8-methoxy derivative offers improved chromatographic properties for preparative chiral resolution compared to the 8-hydroxy analog due to increased lipophilicity from O-methylation. This application is supported by established enantiomeric resolution protocols for related 3-aminochroman derivatives [1].

Parallel Library Synthesis and High-Throughput SAR Exploration of GPCR Ligands

Medicinal chemistry programs requiring rapid SAR exploration around the 3-aminochroman scaffold should procure 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for its synthetic versatility. The primary amine undergoes direct N-alkylation and reductive amination without requiring protection/deprotection sequences, reducing synthetic step count relative to N-alkylated analogs [1]. The moderate aqueous solubility (5.4 g/L calculated) enables direct use in parallel synthesis workflows and subsequent biological screening without DMSO co-solvent complications [2]. The ChEMBL bioactivity data confirming submicromolar activity validates this compound as an active scaffold suitable for hit-to-lead optimization campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.